molecular formula C17H15N3O6S3 B2909613 methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1428375-02-3

methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2909613
CAS No.: 1428375-02-3
M. Wt: 453.5
InChI Key: SVYMOIAOMCBRJV-UHFFFAOYSA-N
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Description

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core linked to a thiophene-2-carboxylate moiety via a sulfonyl bridge. Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and heterocyclic ring formation, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 3-[[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S3/c1-25-16(22)14-13(4-7-27-14)29(23,24)20-5-2-11-12(8-20)28-17(18-11)19-15(21)10-3-6-26-9-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYMOIAOMCBRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carboxamide intermediate, which is then coupled with a thiazolopyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Analog 1: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo[3,2-a]pyrimidine ring, which differs in ring fusion position ([3,2-a] vs. [5,4-c]).

Analog 2 : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () contains a partially saturated pyridine ring with a tosyl group, contrasting with the fully unsaturated thiazolo-pyridine in the target compound. Saturation reduces aromaticity, impacting solubility and metabolic stability .

Functional Group Analysis

Compound Key Functional Groups Impact on Properties
Target Compound Sulfonyl bridge, furan-3-carboxamido, methyl thiophene-2-carboxylate Sulfonyl enhances polarity; furan amide contributes to H-bonding; ester aids solubility .
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Pyrazolo[3,4-d]pyrimidine, chromenone, fluorophenyl Pyrazolopyrimidine mimics purine bases for kinase binding; fluorine atoms enhance lipophilicity and metabolic resistance .
Thiazol-5-ylmethyl carbamate derivatives () Thiazolylmethyl, carbamate, ureido linkages Carbamates improve bioavailability; ureido linkages enable conformational flexibility for target binding .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 3 ()
Melting Point (°C) Not reported 159–152 227–230
Molecular Weight ~500–550 (estimated) 439.5 (reported) 560.2 (M++1)
Solubility Moderate (ester) Low (tosyl group) Low (fluorinated chromenone)

Research Implications and Limitations

Comparisons with analogs highlight:

  • Advantages : The sulfonyl bridge and furan amide may improve target selectivity over simpler thiazole derivatives.
  • Challenges : High molecular weight (~500–550) could limit oral bioavailability, necessitating formulation optimization.

Further studies should focus on synthesizing the target compound and evaluating its activity against relevant biological targets, such as kinases or proteases, using methods analogous to those in and .

Biological Activity

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a thiophene structure, which are characteristic of many bioactive compounds. Its molecular formula is C21H20N4O5SC_{21}H_{20}N_{4}O_{5}S with a molecular weight of approximately 440.5 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H20N4O5SC_{21}H_{20}N_{4}O_{5}S
Molecular Weight440.5 g/mol
StructureThiazole, Furan, Thiophene

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity or activate receptor-mediated signaling pathways . The thiazole and furan moieties are particularly important for their pharmacological properties, influencing both pharmacodynamics and pharmacokinetics .

Antitumor Activity

Studies have shown that derivatives of thiazole and furan exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated better antitumor activity compared to their parent compounds in various animal models . The specific antitumor mechanisms may involve apoptosis induction or inhibition of cancer cell proliferation.

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases . This suggests potential applications in managing conditions such as arthritis or other inflammatory disorders.

Antimicrobial Effects

Research indicates that compounds containing furan and thiophene rings possess antimicrobial properties. This biological activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways . Thus, this compound could serve as a lead structure in developing new antimicrobial agents.

Case Studies

  • Antitumor Efficacy : In a study involving mice bearing L1210 leukemia, thiazole derivatives showed enhanced antitumor activity compared to traditional chemotherapeutic agents . The results indicated a significant reduction in tumor size and improved survival rates.
  • Anti-inflammatory Mechanisms : A series of thiazole-based compounds were tested for their ability to inhibit the production of inflammatory markers in vitro, demonstrating promising results that warrant further investigation .
  • Antimicrobial Screening : Compounds similar to this compound were evaluated against various bacterial strains, showing effective inhibition at low concentrations .

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